[(3'R,4S,5'R,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethyl-12-(2-methylpropanoyloxy)-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylpropanoate
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Overview
Description
CID 6441218 is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Synthesis Techniques
The complex organic compound mentioned has been a subject of interest in various synthesis techniques. For example, Gerber-Lemaire and Vogel (2004) discussed an expedited synthesis of polyfunctional dioxaspiro[5.5]undecanes, highlighting the potential of such compounds in complex organic synthesis (Gerber‐Lemaire & Vogel, 2004). Additionally, Izquierdo et al. (1999) explored the role of octulose derivatives in synthesizing polyhydroxyindolizidines, indicating the versatility of these complex molecules in creating varied structures (Izquierdo et al., 1999).
Application in Catalysis and Inhibition
Various research has focused on the application of similar complex organic compounds in catalysis and inhibition processes. For instance, Mironov et al. (2016) investigated the reactions of 3-trimethylsiloxy-1-(furan-3-yl)butadiene with dienophiles, revealing the compound's potential in organic catalysis and synthesis (Mironov, Bagryanskaya, & Shults, 2016).
Role in Polymerization
Staal et al. (2003) discussed the polymerization of propene with modified constrained geometry complexes, highlighting how complex organic structures can influence polymer formation and properties (Staal et al., 2003).
Molecular Structure Analysis
The analysis of the molecular structure of complex organic compounds, including the compound , has been a significant area of research. For example, Wang et al. (2011) synthesized a compound with a similar structure and determined its crystal structure through X-ray diffraction, contributing to a better understanding of its physical and chemical properties (Wang et al., 2011).
Properties
CAS No. |
127346-84-3 |
---|---|
Molecular Formula |
C42H60O12 |
Molecular Weight |
756.9 g/mol |
IUPAC Name |
[(3'R,4S,5'R,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethyl-12-(2-methylpropanoyloxy)-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylpropanoate |
InChI |
InChI=1S/C42H60O12/c1-11-23(6)34-27(10)35(52-39(46)22(4)5)36(44)41(54-34)19-30-18-29(53-41)16-15-25(8)33(51-38(45)21(2)3)24(7)13-12-14-28-20-49-37-32(43)26(9)17-31(40(47)50-30)42(28,37)48/h11-15,17,21-22,24,27,29-37,43-44,48H,16,18-20H2,1-10H3/b13-12+,23-11+,25-15+,28-14+/t24-,27+,29+,30-,31?,32+,33?,34+,35?,36+,37+,41-,42+/m0/s1 |
InChI Key |
ZTHCHEYYZNTCSW-DRPUZNPESA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@H]1[C@H](C([C@H]([C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)C(C)C)\C)O)OC(=O)C(C)C)C |
SMILES |
CC=C(C)C1C(C(C(C2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(C)C)C)O)OC(=O)C(C)C)C |
Canonical SMILES |
CC=C(C)C1C(C(C(C2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(C)C)C)O)OC(=O)C(C)C)C |
Synonyms |
UK 80694 UK-80694 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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